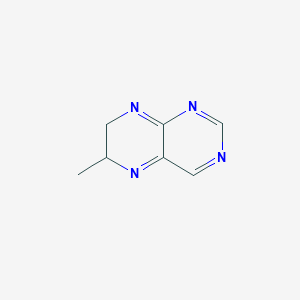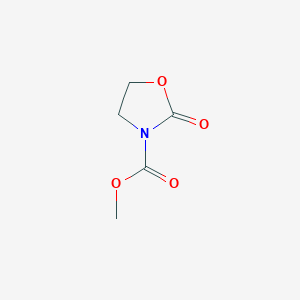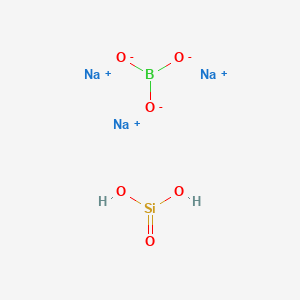
Sodium borate silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium borate silicate is a compound that combines the properties of borate and silicate. It is commonly used in various industrial and scientific applications due to its unique chemical and physical properties. This compound is known for its stability, resistance to thermal shock, and ability to form glassy materials. It is often used in the production of glass, ceramics, and as a component in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium borate silicate can be synthesized through the reaction of sodium silicate with boric acid. The process involves mixing an aqueous solution of sodium silicate with boric acid, followed by drying the resulting gel at different temperatures (100°C, 225°C, and 450°C) to obtain solid this compound . The gelling behavior is influenced by the pH of the solution, with optimal gelling observed at pH values between 9 and 10 .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The raw materials, including sodium silicate and boric acid, are mixed in large reactors, and the resulting gel is dried in industrial ovens. The drying process is carefully controlled to ensure consistent quality and properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium borate silicate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stability.
Substitution Reactions: this compound can undergo substitution reactions where borate or silicate ions are replaced by other ions in the compound.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents, but this compound is generally resistant to oxidation.
Reduction: Reducing agents can be used, but the compound’s stability makes reduction reactions less common.
Substitution: Common reagents include other metal salts that can replace sodium ions in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can produce various metal borate or silicate compounds.
Applications De Recherche Scientifique
Sodium borate silicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of bioactive glasses for bone regeneration and wound healing.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mécanisme D'action
The mechanism by which sodium borate silicate exerts its effects involves the formation of a stable network of borate and silicate ions. This network provides the compound with its unique properties, such as thermal stability and resistance to chemical attack. In biological applications, the compound promotes bone regeneration by forming a bioactive surface that supports cell attachment and growth .
Comparaison Avec Des Composés Similaires
Borosilicate Glass: Contains boron trioxide and silica, known for its low thermal expansion and high resistance to thermal shock.
Sodium Silicate: A simpler compound used in various industrial applications, but lacks the unique properties provided by the addition of borate.
Boric Acid: Used in various applications but does not form the stable network seen in sodium borate silicate.
Uniqueness: this compound is unique due to its combination of borate and silicate properties, providing enhanced stability, thermal resistance, and bioactivity compared to similar compounds. This makes it particularly valuable in applications requiring these specific properties.
Propriétés
Numéro CAS |
50815-87-7 |
|---|---|
Formule moléculaire |
BH2Na3O6Si |
Poids moléculaire |
205.88 g/mol |
Nom IUPAC |
trisodium;dihydroxy(oxo)silane;borate |
InChI |
InChI=1S/BO3.3Na.H2O3Si/c2-1(3)4;;;;1-4(2)3/h;;;;1-2H/q-3;3*+1; |
Clé InChI |
LYKSNPCDSUJEIY-UHFFFAOYSA-N |
SMILES canonique |
B([O-])([O-])[O-].O[Si](=O)O.[Na+].[Na+].[Na+] |
Description physique |
White odorless powder; [Potters MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
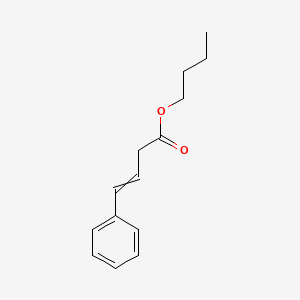
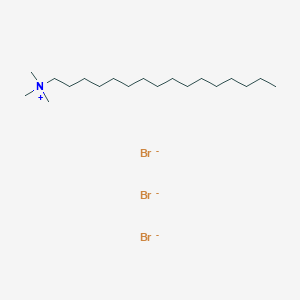
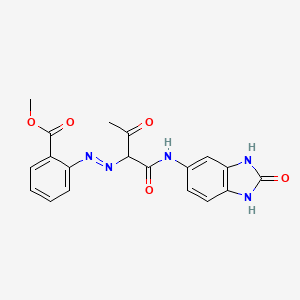
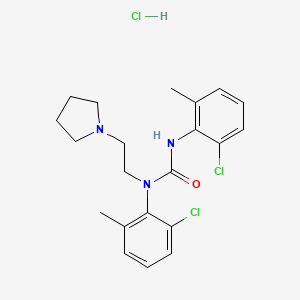
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

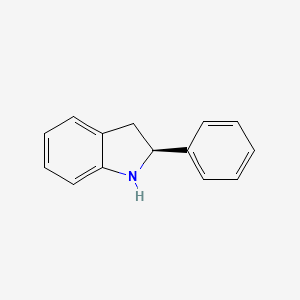

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)

